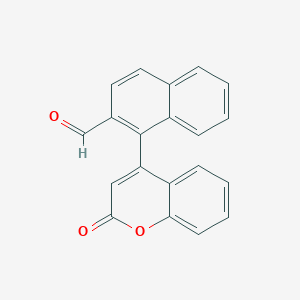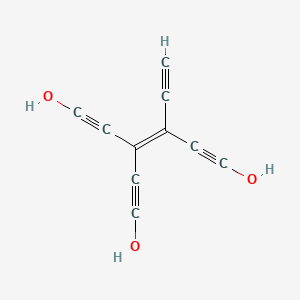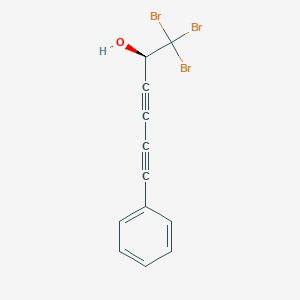
3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- is a chemical compound known for its unique structure and properties. This compound features a hexadiyne backbone with a hydroxyl group at the second position, three bromine atoms at the first position, and a phenyl group at the sixth position. The (2R) configuration indicates the specific stereochemistry of the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- typically involves the bromination of a precursor compound. One common method is the oxidative bromination of alkynes using reagents such as molecular bromine or tribromoisocyanuric acid. The reaction is usually carried out in a solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
化学反応の分析
Types of Reactions
3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like 2-iodoxybenzoic acid or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of trihalomethyl ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of polyynes and other conjugated systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- involves its interaction with molecular targets through its reactive functional groups. The bromine atoms and triple bonds can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
1,1,1-Tribromo-4-phenyl-3-butyn-2-ol: Similar structure but with a different backbone.
Trihalomethyl ketones: Compounds with trihalomethyl groups and ketone functionalities.
Uniqueness
3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- is unique due to its specific stereochemistry and the presence of both a hexadiyne backbone and a phenyl group. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
819851-08-6 |
|---|---|
分子式 |
C12H7Br3O |
分子量 |
406.89 g/mol |
IUPAC名 |
(2R)-1,1,1-tribromo-6-phenylhexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C12H7Br3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11,16H/t11-/m1/s1 |
InChIキー |
NJPUJKUXSKFDRM-LLVKDONJSA-N |
異性体SMILES |
C1=CC=C(C=C1)C#CC#C[C@H](C(Br)(Br)Br)O |
正規SMILES |
C1=CC=C(C=C1)C#CC#CC(C(Br)(Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


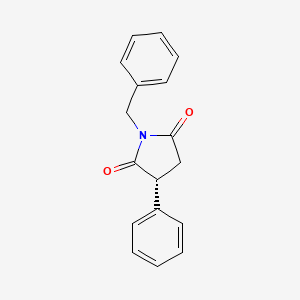
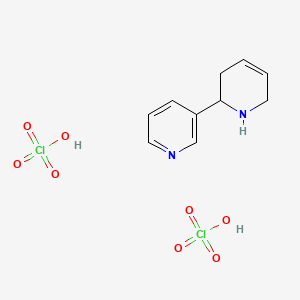


![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)
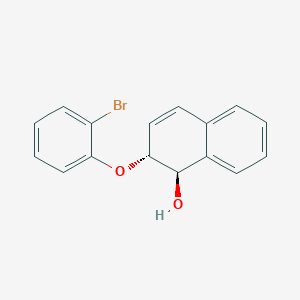
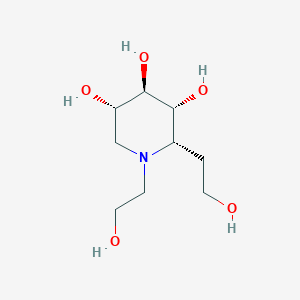
![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
